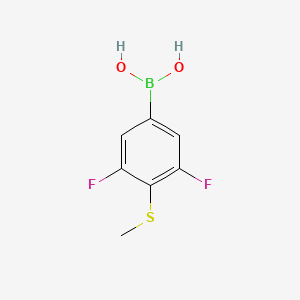

3,5-Difluoro-4-(methylthio)phenylboronic acid

Description

BenchChem offers high-quality 3,5-Difluoro-4-(methylthio)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-(methylthio)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluoro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKQQWGTISJLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)SC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220408 | |

| Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-38-3 | |

| Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization & Technical Profile: 3,5-Difluoro-4-(methylthio)phenylboronic acid

Executive Summary

3,5-Difluoro-4-(methylthio)phenylboronic acid (CAS 1451392-38-3) represents a specialized class of fluorinated building blocks used primarily in the synthesis of metabolically stable biaryl scaffolds. The unique combination of the electron-withdrawing fluorine atoms and the electron-donating (but oxidizable) methylthio group creates a distinct electronic push-pull system that significantly influences its reactivity in Suzuki-Miyaura cross-couplings.

This guide provides a comprehensive spectroscopic profile, synthesis logic, and quality control protocols. It is designed to allow researchers to validate the identity and purity of this compound independent of vendor certificates.

Molecular Architecture & Theoretical Prediction

The molecule features a phenyl ring substituted at the para position relative to the boronic acid with a methylthio (-SMe) group, flanked by two fluorine atoms at the meta positions.

-

Symmetry: The molecule possesses

symmetry (assuming free rotation of the SMe and B(OH)₂ groups). This simplifies the NMR spectra significantly; the two aromatic protons are chemically equivalent, as are the two fluorine atoms. -

Electronic Environment: The 3,5-difluoro substitution pattern inductively withdraws electron density, activating the ring. However, the 4-SMe group is a resonance donor, partially mitigating this deficiency at the ipso (boron-bearing) carbon.

Structural Diagram (DOT)

Figure 1: Functional decomposition of 3,5-Difluoro-4-(methylthio)phenylboronic acid highlighting the role of each substituent.

Synthesis & Process Chemistry

Understanding the synthesis is crucial for identifying process-related impurities. Two primary routes are employed:[1][2][3][4]

-

Lithiation (Cryogenic): Lithiation of 4-bromo-2,6-difluorothioanisole followed by boron trapping.

-

Nucleophilic Aromatic Substitution (

): Displacement of the para-fluorine in 3,4,5-trifluorophenylboronic acid by sodium thiomethoxide.

Recommended Route for Purity (

Figure 2: Synthesis via Nucleophilic Aromatic Substitution (

Spectroscopic Characterization

The following data represents the Target Specification . Experimental values should align within ±0.05 ppm for ¹H/¹³C and ±2 ppm for ¹¹B/¹⁹F.

A. Nuclear Magnetic Resonance (NMR)[2][5][6][7][8]

Solvent: DMSO-d₆ (Preferred due to solubility and H-bonding with boronic acid).

1. ¹H NMR (Proton)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.20 - 8.40 | Broad Singlet | 2H | B(OH)₂ | Exchangeable protons. Chemical shift varies with concentration and water content. |

| 7.35 - 7.45 | Doublet ( | 2H | Ar-H (2,6) | The 2,6-protons are chemically equivalent. Coupling to the adjacent fluorine (³J) splits the signal. |

| 2.45 - 2.50 | Singlet | 3H | -SCH₃ | Methyl protons on sulfur appear slightly downfield of S-Me in non-fluorinated analogs due to the electron-withdrawing ring. |

2. ¹⁹F NMR (Fluorine)

-

Shift: -110.0 to -115.0 ppm (referenced to CFCl₃).

-

Pattern: Doublet or multiplet (coupling to H-2,6).

-

Diagnostic: A single signal confirms the symmetry. The presence of a second signal would indicate regioisomeric impurities (e.g., 2,4-difluoro isomer).

3. ¹¹B NMR (Boron)

-

Shift: 28.0 - 30.0 ppm .

-

Pattern: Broad singlet.

-

Note: Boron has a quadrupole moment, causing line broadening. Sharp peaks at ~20 ppm usually indicate boroxine (anhydride) formation, which is a common storage artifact but chemically reversible.

B. Mass Spectrometry (HRMS)

-

Ionization Mode: ESI Negative (ESI-) is typically more sensitive for boronic acids (forming [M-H]⁻ or [M+ROH-H]⁻ adducts).

-

Calculated Mass (C₇H₇BF₂O₂S): 204.02

-

Observed Ions:

-

m/z ~203.01 [M-H]⁻

-

m/z ~233.03 [M+CH₃O-H]⁻ (Methoxide adduct if MeOH is used).

-

-

Isotope Pattern: Look for the characteristic Boron isotope signature (¹⁰B:¹¹B ratio ~1:4) and Sulfur (³²S:³⁴S ratio ~95:4).

C. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3200 - 3400 | O-H Stretch | Broad, strong band (H-bonded boronic acid). |

| 1340 - 1360 | B-O Stretch | Characteristic of boronic acids. |

| ~1100 - 1200 | C-F Stretch | Strong, sharp bands. |

| ~650 - 700 | C-S Stretch | Weak to medium intensity. |

Quality Control & Stability Protocol

Self-Validating Purity Check

To ensure the reagent is active for coupling:

-

Visual Inspection: Should be a white to off-white powder. Yellowing indicates oxidation of the thioether to sulfoxide/sulfone.

-

Boroxine Check: Run ¹H NMR in dry DMSO-d₆. If the integration of the Ar-H region is correct relative to SMe, but the OH peak is missing or shifted, the material exists as the boroxine trimer. This does not affect Suzuki coupling efficiency as the trimer hydrolyzes in situ under basic aqueous conditions.

Impurity Profile Table

| Impurity | Origin | Detection Method | Limit |

| 3,5-Difluoro-4-thioanisole | Protodeboronation (Storage/Acid) | ¹H NMR (New triplet/multiplet ~6.8-7.0 ppm) | < 2% |

| 3,4,5-Trifluorophenylboronic acid | Unreacted Starting Material (SM) | ¹⁹F NMR (Distinct pattern: 2 signals, 2:1 ratio) | < 1% |

| Boroxine Trimer | Dehydration (Storage) | ¹H NMR (Shifted Ar-H), ¹¹B NMR | Acceptable |

Applications in Drug Discovery[8]

This compound is a "privileged structure" precursor. The resulting biaryl motif is common in kinase inhibitors where:

-

Fluorine: Blocks metabolic oxidation at the ring positions.

-

Methylthio: Serves as a handle for further oxidation to sulfoxides/sulfones (which are strong H-bond acceptors) or displacement by amines.

References

- Synthesis of Fluorinated Phenylboronic Acids: Source: Sigma-Aldrich Technical Bulletin: Boronic Acids.

-

Nucleophilic Aromatic Substitution on Fluorinated Systems

- Source: Master Organic Chemistry: Nucleophilic Arom

-

URL:[Link]

-

NMR Prediction & Data Verification

- Source: NMRDB.org (Spectral Prediction Algorithms).

-

URL:[Link]

-

Compound Registry

- Source: PubChem Compound Summary for Fluorin

-

URL:[Link](Note: Search CAS 1451392-38-3 for specific entry)

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 3,5-Difluoro-4-(methylthio)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3,5-Difluoro-4-(methylthio)phenylboronic acid. Synthesizing technical data with practical, field-proven insights, this document is intended to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively. The information presented herein is grounded in established principles of chemical safety and draws upon data from structurally related compounds to provide a thorough understanding of the potential hazards and the rationale behind the recommended procedures.

Compound Identification and Key Physicochemical Properties

3,5-Difluoro-4-(methylthio)phenylboronic acid is a substituted aromatic boronic acid. The presence of two electron-withdrawing fluorine atoms and a sulfur-containing methylthio group on the phenyl ring influences its reactivity and stability. While specific experimental data for this exact compound is limited, the properties of analogous structures provide a strong basis for its anticipated characteristics.

| Property | Anticipated Value/Characteristic | Rationale and Key Considerations |

| Molecular Formula | C₇H₇BF₂O₂S | Based on chemical structure. |

| Appearance | White to off-white solid/powder. | Typical for many phenylboronic acid derivatives. |

| Melting Point | Expected to be relatively high, likely >200 °C. | Phenylboronic acid and its substituted derivatives are generally solids with high melting points. For example, 3,5-Difluorophenylboronic acid has a melting point of 210-217 °C. |

| Solubility | Likely soluble in organic solvents like methanol, and sparingly soluble in water. | 4-(Methylthio)phenylboronic acid is soluble in methanol. The polarity of the boronic acid group suggests some water solubility, though this is likely limited by the hydrophobic aromatic ring. |

| Stability | Sensitive to moisture and strong oxidizing agents. | Boronic acids are known to be hygroscopic and can be oxidized[1][2]. The electron-withdrawing fluorine atoms may influence the Lewis acidity and oxidative stability of the boronic acid moiety. |

Hazard Identification and Risk Assessment: A Proactive Approach

-

Skin Irritation: Direct contact may cause redness and irritation[3][4].

-

Serious Eye Irritation: Contact with eyes can lead to significant irritation[3][4].

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory discomfort[3].

The Causality Behind the Hazards: The boronic acid functional group can interact with biological molecules, and the fluorinated aromatic ring may exhibit its own toxicological properties. The methylthio group could also be metabolized to reactive species. Therefore, a conservative approach to handling, assuming the compound is hazardous, is essential.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment. This hierarchical approach minimizes the potential for exposure.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of 3,5-Difluoro-4-(methylthio)phenylboronic acid as a solid or in solution should be conducted in a well-ventilated fume hood to prevent inhalation of dust or vapors[1][2][5].

-

Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory in any laboratory where this compound is handled[2].

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are required at all times. For procedures with a higher risk of splashing, a face shield should also be worn[5].

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound[5][7].

-

Skin and Body Protection: A laboratory coat is required. For larger scale operations or when there is a significant risk of skin contact, additional protective clothing may be necessary[7].

-

Respiratory Protection: For procedures that may generate significant amounts of dust, a NIOSH-approved respirator with a particulate filter may be necessary, in addition to working in a fume hood.

Handling and Storage Protocols: Ensuring Compound Integrity and User Safety

Proper handling and storage are paramount to maintaining the quality of 3,5-Difluoro-4-(methylthio)phenylboronic acid and preventing accidental exposure.

General Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust[1][2].

-

Inert Atmosphere: For reactions sensitive to air and moisture, handling the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended[2].

-

Grounding: When transferring large quantities of the solid, take precautionary measures against static discharge[8].

-

Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn[4]. Do not eat, drink, or smoke in the laboratory[5].

Storage Conditions

-

Container: Store in a tightly closed, properly labeled container[1][2][4].

-

Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition[7][8].

-

Incompatible Materials: Store separately from strong oxidizing agents and strong acids[2].

Experimental Protocols: Best Practices in the Laboratory

Weighing and Transferring the Solid

-

Preparation: Don the appropriate PPE and ensure the fume hood is functioning correctly.

-

Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of 3,5-Difluoro-4-(methylthio)phenylboronic acid to the vessel, minimizing dust generation.

-

Transfer: If transferring to a reaction vessel, do so within the fume hood. Use a powder funnel to avoid spillage.

-

Cleaning: Clean any spills on the balance and surrounding area immediately with a damp cloth, ensuring the cloth is disposed of as chemical waste.

Preparation of a Stock Solution

-

Solvent Selection: Choose an appropriate dry solvent in which the compound is soluble (e.g., methanol).

-

Dissolution: In the fume hood, add the weighed solid to a volumetric flask. Carefully add the solvent, cap the flask, and gently swirl or sonicate until the solid is completely dissolved.

-

Storage: If the solution is not for immediate use, store it in a tightly sealed container, protected from light, and at a cool temperature. Consider storing under an inert atmosphere for long-term stability.

Spill and Emergency Procedures: A Plan for the Unexpected

Small Spills (Solid)

-

Containment: Cordon off the area to prevent the spread of the material.

-

Cleanup: Wearing appropriate PPE, gently sweep up the spilled solid, avoiding the creation of dust, and place it in a labeled, sealed container for hazardous waste disposal[1][6].

-

Decontamination: Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

Skin Contact

-

Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes[3].

-

Remove Contaminated Clothing: Remove any clothing that has come into contact with the chemical.

-

Medical Attention: Seek medical attention if irritation persists[3].

Eye Contact

-

Immediate Action: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3].

-

Medical Attention: Seek immediate medical attention[3].

Disposal Considerations: Responsible Waste Management

All waste containing 3,5-Difluoro-4-(methylthio)phenylboronic acid, including contaminated labware and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain[6].

Reactivity and Stability: Understanding the Chemistry

-

Protodeboronation: A common side reaction for arylboronic acids, especially under certain reaction conditions, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom[9][10]. The electron-withdrawing nature of the fluorine atoms may influence the rate of this process.

-

Oxidation: Boronic acids can be susceptible to oxidation[2]. The presence of the methylthio group, which can be oxidized to a sulfoxide or sulfone, adds another layer of potential reactivity.

-

Thermal Decomposition: While specific data is unavailable, heating fluorinated organic compounds can lead to the release of hazardous decomposition products, including hydrogen fluoride[2].

Purification Methodologies: Achieving High Purity

Achieving high purity of boronic acids is often crucial for their successful application in synthesis. Common purification techniques include:

-

Recrystallization: This is a primary method for purifying solid boronic acids. The choice of solvent is critical and may require some experimentation.

-

Chromatography: While sometimes challenging due to the polarity of the boronic acid group, column chromatography on silica gel can be effective. Using a mobile phase with a small amount of a polar solvent like methanol in a less polar solvent is a common starting point. For difficult separations, specialized techniques may be required[11].

-

Derivatization: In some cases, converting the boronic acid to a more stable and easily purified derivative, such as a boronate ester, followed by hydrolysis back to the pure boronic acid, can be an effective strategy[11].

Conclusion: A Commitment to Safety and Scientific Excellence

3,5-Difluoro-4-(methylthio)phenylboronic acid is a valuable compound with significant potential in research and development. By understanding its potential hazards and adhering to the rigorous safety and handling protocols outlined in this guide, scientists can work with this chemical responsibly and effectively. A proactive approach to safety, grounded in a thorough understanding of the compound's properties, is the cornerstone of successful and innovative scientific discovery.

References

Sources

- 1. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 6. carlroth.com [carlroth.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3,5-Difluoro-4-(methylthio)phenylboronic acid

Introduction: The Strategic Importance of the 3,5-Difluoro-4-(methylthio)phenyl Moiety in Modern Drug Discovery

The 3,5-difluoro-4-(methylthio)phenyl structural motif has emerged as a cornerstone in the design of contemporary therapeutics. Its unique electronic properties, conferred by the geminal fluorine atoms and the sulfur linkage, offer medicinal chemists a powerful tool to modulate the potency, selectivity, and pharmacokinetic profiles of drug candidates. Boronic acids and their derivatives are pivotal in medicinal chemistry, with several FDA-approved drugs incorporating this functional group.[1][2] The strategic incorporation of fluorine, a common strategy in drug design, can significantly influence a molecule's metabolic stability and binding affinity.[3]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3,5-difluoro-4-(methylthio)phenylboronic acid. We will delve into the mechanistic nuances, provide a detailed experimental protocol, and offer expert insights into overcoming the unique challenges associated with this electron-deficient and potentially catalyst-sensitive substrate.

Mechanistic Considerations for a Successful Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoborane and an organohalide, typically catalyzed by a palladium complex.[4] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

A crucial, yet often overlooked, aspect is the activation of the boronic acid by a base.[5] This activation forms a more nucleophilic boronate species, which is essential for the transmetalation step.

Unique Challenges with 3,5-Difluoro-4-(methylthio)phenylboronic acid:

-

Electron-Deficient Nature: The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the boronic acid. This can slow down the transmetalation step, which is often the rate-limiting step in the catalytic cycle. Consequently, higher temperatures or more active catalyst systems may be required.

-

Protodeboronation: Electron-deficient arylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[6][7] This is particularly problematic under strongly basic conditions. Careful selection of the base and reaction conditions is therefore paramount to minimize this undesired pathway.

-

Potential for Catalyst Inhibition: The presence of a sulfur atom in the methylthio group introduces the possibility of catalyst inhibition or poisoning. Sulfur compounds can coordinate to the palladium center, potentially deactivating the catalyst. The use of specialized ligands that can stabilize the palladium catalyst and prevent strong coordination with the sulfur atom is a key strategy to mitigate this issue.

Experimental Protocol: A Validated Approach

This protocol provides a robust starting point for the Suzuki coupling of 3,5-Difluoro-4-(methylthio)phenylboronic acid with a generic aryl bromide. Optimization may be necessary for specific substrates.

Materials and Reagents:

-

3,5-Difluoro-4-(methylthio)phenylboronic acid

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Potassium carbonate (K₂CO₃), finely ground (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas for inert atmosphere

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask, add 3,5-Difluoro-4-(methylthio)phenylboronic acid (1.2 eq), the aryl bromide (1.0 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and finely ground potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Figure 2: Experimental Workflow for the Suzuki Coupling.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling, especially with challenging substrates. The following table summarizes key considerations for optimizing the reaction conditions for 3,5-Difluoro-4-(methylthio)phenylboronic acid.

| Parameter | Recommended | Rationale & Expert Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium precursors that are readily available. |

| Ligand | Buchwald-type ligands (e.g., XPhos, SPhos) | These electron-rich and sterically hindered phosphine ligands promote oxidative addition and reductive elimination, which is beneficial for electron-deficient substrates.[8][9] They can also prevent catalyst deactivation by the sulfur moiety. |

| Base | K₂CO₃, K₃PO₄ | These are moderately strong bases that are effective in promoting the formation of the boronate species while minimizing the risk of protodeboronation compared to stronger bases like NaOH or KOH.[10][11] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is often optimal. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species. |

| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation energy barrier for the coupling of electron-deficient substrates. |

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Poor choice of ligand/base | - Use a fresh batch of palladium catalyst and ligand.- Ensure all solvents are properly dried and degassed.- Screen alternative Buchwald-type ligands and bases (e.g., K₃PO₄). |

| Protodeboronation of Starting Material | - Base is too strong- Presence of excess water- Prolonged reaction time at high temperature | - Switch to a milder base such as K₃PO₄ or Cs₂CO₃.- Use a minimal amount of water in the solvent system.- Monitor the reaction closely and stop it once the starting material is consumed. |

| Formation of Homocoupled Byproducts | - Catalyst decomposition- Side reactions of the boronic acid | - Use a more robust ligand to stabilize the palladium catalyst.- Lower the reaction temperature if possible. |

| Difficulty in Purification | - Close polarity of product and byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method. |

Conclusion

The Suzuki-Miyaura cross-coupling of 3,5-difluoro-4-(methylthio)phenylboronic acid is a powerful transformation for the synthesis of novel molecular entities in drug discovery and materials science. While the electron-deficient nature and the presence of a sulfur-containing substituent present unique challenges, a rational approach to reaction optimization, including the judicious selection of a highly active catalyst system and appropriate base, can lead to high-yielding and clean transformations. The protocol and insights provided herein serve as a valuable resource for researchers seeking to employ this versatile building block in their synthetic endeavors.

References

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved February 7, 2026, from [Link]

-

Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved February 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2020). Suzuki–Miyaura Cross-Coupling of Sulfoxides. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved February 7, 2026, from [Link]

-

Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved February 7, 2026, from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved February 7, 2026, from [Link]

-

Norwegian Research Information Repository - NTNU. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved February 7, 2026, from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. Retrieved February 7, 2026, from [Link]

-

PubMed. (n.d.). Design and discovery of boronic acid drugs. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved February 7, 2026, from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. nva.sikt.no [nva.sikt.no]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Heck reaction using 3,5-Difluoro-4-(methylthio)phenylboronic acid

Application Note: High-Fidelity Oxidative Heck Coupling of 3,5-Difluoro-4-(methylthio)phenylboronic Acid

Executive Summary

This application note details the optimized protocol for the Oxidative Heck (Mizoroki-Heck) reaction utilizing 3,5-Difluoro-4-(methylthio)phenylboronic acid (CAS 1451392-38-3) . Unlike traditional Heck reactions that employ aryl halides, this protocol leverages the boronic acid functionality, requiring an oxidative turnover of the palladium catalyst.[1][2]

Key Technical Challenges Addressed:

-

Catalyst Poisoning: The 4-methylthio (-SMe) group acts as a "soft" Lewis base that can irreversibly coordinate to Palladium, potentially arresting the catalytic cycle.

-

Electronic Deactivation: The 3,5-difluoro substitution pattern renders the aryl ring electron-deficient, slowing the transmetallation step.

-

Chemoselectivity: Preventing the oxidation of the sulfide moiety (to sulfoxide/sulfone) while maintaining sufficient oxidative potential to regenerate Pd(II).

Strategic Analysis & Mechanistic Insight

The Oxidative Boron-Heck Paradigm

Traditional Heck reactions follow a Pd(0)/Pd(II) cycle. However, when using boronic acids, the reaction initiates via a Pd(II) species. The boronic acid undergoes transmetallation with a Pd(II)-X complex, followed by alkene insertion and

The Sulfur-Fluorine Conundrum

The substrate presents a unique dual-challenge:

-

The Fluorine Effect: The electron-withdrawing nature of the two fluorine atoms stabilizes the boronate, making it less nucleophilic. This necessitates a base or specific solvent conditions (like acetic acid or DMF) to facilitate transmetallation.

-

The Thioether Trap: Sulfur is a known catalyst poison. To mitigate this, we employ bidentate nitrogen ligands (e.g., 1,10-phenanthroline or 2,2'-bipyridine). These ligands bind tightly to the Pd center, preventing the thioether from saturating the coordination sphere while modulating the metal's electrophilicity to encourage alkene insertion.

Experimental Protocol

Reaction Class: Oxidative Palladium-Catalyzed Cross-Coupling (Base-Modulated) Scale: 1.0 mmol (Representative)

Reagents & Materials[2][3][4][5][6]

| Component | Role | Specification | Equiv. |

| Substrate | Aryl Source | 3,5-Difluoro-4-(methylthio)phenylboronic acid | 1.0 |

| Alkene | Coupling Partner | tert-Butyl Acrylate (or Styrene) | 1.2 - 1.5 |

| Catalyst | Metal Center | Palladium(II) Acetate [Pd(OAc)₂] | 0.05 (5 mol%) |

| Ligand | Stabilizer | 2,9-Dimethyl-1,10-phenanthroline (dmphen) | 0.06 (6 mol%) |

| Oxidant | Turnover Agent | 1,4-Benzoquinone (BQ) | 1.1 |

| Solvent | Medium | DMF (Anhydrous) or AcOH/Dioxane (1:4) | 0.2 M |

| Base | Promoter | Sodium Carbonate (Na₂CO₃) | 1.0 |

Note on Oxidant Selection: While Cu(OAc)₂ or O₂ (air) are common oxidants for the Heck reaction, 1,4-Benzoquinone (BQ) is specified here. BQ acts as a milder oxidant that efficiently regenerates Pd(II) without risking the over-oxidation of the methylthio group to a sulfoxide, which is a common side-reaction with Cu(II) or high-pressure O₂.

Step-by-Step Methodology

-

Catalyst Pre-Complexation (Critical):

-

In a dry reaction vial, combine Pd(OAc)₂ (11.2 mg, 0.05 mmol) and dmphen (12.5 mg, 0.06 mmol).

-

Add 1.0 mL of DMF. Stir at room temperature for 15 minutes. The solution should turn a yellow-orange color, indicating ligation. Why? This protects the Pd center from immediate sulfur coordination upon substrate addition.

-

-

Substrate Addition:

-

Add 3,5-Difluoro-4-(methylthio)phenylboronic acid (234 mg, 1.0 mmol) to the vial.

-

Add 1,4-Benzoquinone (119 mg, 1.1 mmol).

-

Add Na₂CO₃ (106 mg, 1.0 mmol). Note: Base is optional in some oxidative Heck variants but recommended here to assist the transmetallation of the electron-deficient fluorinated ring.

-

-

Alkene Introduction:

-

Add the alkene (e.g., tert-butyl acrylate, 192 mg, 1.5 mmol) and the remaining solvent (4.0 mL DMF).

-

-

Reaction:

-

Seal the vial (screw cap with PTFE septum).

-

Heat to 60°C for 12–24 hours.

-

Monitoring: Monitor by HPLC or TLC. Look for the consumption of the boronic acid and the appearance of the fluorescent product (if applicable) or UV-active coupled product.

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

-

Wash the organic layer with 5% NaOH (to remove unreacted boronic acid and hydroquinone byproduct).

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc gradient (typically 10:1 to 4:1).

-

Mechanistic Visualization

The following diagram illustrates the Oxidative Boron-Heck Catalytic Cycle , highlighting the critical role of the oxidant in regenerating the active Pd(II) species.

Caption: The Oxidative Boron-Heck cycle. Unlike standard Heck, the cycle requires an oxidant (BQ) to convert Pd(0) back to the active Pd(II) state.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Sulfur Poisoning | Increase Catalyst loading to 10 mol%; Switch ligand to dmphen (more rigid/bulky). |

| Homocoupling (Biaryl) | Fast Transmetallation | Decrease reaction temperature; Add slow addition of boronic acid; Ensure Oxidant is fresh. |

| Sulfoxide Formation | Over-Oxidation | Ensure inert atmosphere (N₂) is used if using BQ; Avoid Cu(II)/O₂ systems. |

| No Reaction | Electronic Deactivation | The fluorines retard transmetallation. Add Ag₂CO₃ (1.0 equiv) as an additive to promote transmetallation. |

References

-

Oxidative Heck Coupling of Arylboronic Acids

-

Jung, Y. C., & Mishra, R. K. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society.

-

-

Ligand Effects in Oxidative Coupling

-

Delcamp, J. H., & White, M. C. (2006). Sequential Hydrocarbon Functionalization: Allylic C-H Oxidation/Vinylic C-H Arylation. Journal of the American Chemical Society. (Demonstrates the utility of sulfoxide/sulfur tolerance in oxidative Pd catalysis).

-

-

Mechanism of Boron-Heck

-

Yoo, K. S., et al. (2012). Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. The Journal of Organic Chemistry.

-

-

Compound Data

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,5-Difluoro-4-(methylthio)phenylboronic acid (1 x 5 g) | Reagentia [reagentia.eu]

- 5. chem960.com [chem960.com]

Technical Guide: Synthesis of Biaryl Compounds using 3,5-Difluoro-4-(methylthio)phenylboronic Acid

Strategic Significance & Chemical Profile[1]

In modern drug discovery, 3,5-Difluoro-4-(methylthio)phenylboronic acid represents a "privileged" building block. It offers a unique tripartite utility:

-

Metabolic Stability: The 3,5-difluoro substitution pattern blocks metabolic oxidation at the susceptible phenyl ring positions while modulating the pKa of the system.

-

Synthetic Handle: The methylthio (-SMe) group is a versatile "chameleon." It is lipophilic in its native state but can be selectively oxidized post-coupling to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me), dramatically altering polarity and hydrogen-bonding capability without changing the carbon skeleton.

-

Bioisosterism: The 3,5-difluoro-4-thio motif is frequently employed in kinase inhibitors (e.g., targeting c-Met or EGFR) to mimic the electronics of specific heteroaromatic systems.

Chemical Profile Table[2][3]

| Property | Specification |

| CAS Registry Number | 128312-11-8 (Acid) / 406482-19-7 (Pinacol Ester) |

| Formula | C₇H₇BF₂O₂S |

| MW | 204.00 g/mol |

| Appearance | White to off-white powder |

| Storage | 2-8°C, under inert atmosphere (Ar/N₂). Hygroscopic. |

| Solubility | Soluble in DMSO, DMF, MeOH, Dioxane. Sparingly soluble in water. |

| Key Reactivity | Suzuki-Miyaura Coupling; Thioether oxidation. |

Mechanistic Insight & Challenges

Synthesizing biaryls with this specific boronic acid presents two competing mechanistic challenges that standard protocols often fail to address:

-

Catalyst Poisoning (The Sulfur Trap): The sulfur atom in the -SMe group is a soft nucleophile. It can competitively coordinate to the soft Palladium(II) center, displacing labile ligands (like PPh₃) and forming an inactive Pd-S complex. This arrests the catalytic cycle.

-

Protodeboronation: Electron-deficient aryl boronic acids (due to the fluorine atoms) are prone to hydrolytic C-B bond cleavage under basic conditions, yielding the des-boryl 3,5-difluorothioanisole byproduct.

Visualization: The Modified Suzuki Cycle

The following diagram illustrates the standard cycle and the specific "off-ramps" (failure modes) associated with this substrate.

Caption: Catalytic cycle highlighting the competition between productive transmetalation and sulfur-mediated catalyst poisoning or protodeboronation.

Experimental Protocols

Protocol A: The "Gold Standard" (High-Throughput & Robust)

Recommended for: First-time synthesis, valuable electrophiles, and scale-up.

Rationale: This protocol utilizes Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand system. The "bite angle" and strong chelation of dppf make it resistant to displacement by the thioether sulfur, preventing catalyst poisoning. Potassium phosphate is used as a base to buffer the pH, minimizing protodeboronation compared to stronger carbonate/hydroxide bases.

Materials:

-

Aryl Halide (1.0 equiv)

-

3,5-Difluoro-4-(methylthio)phenylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

-

Vessel Prep: Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and K₃PO₄.

-

Degassing (Critical): Seal the vessel. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: Oxygen promotes the oxidation of the phosphine ligand and the methylthio group.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add the Pd catalyst, or add it as a solution in dioxane.

-

Reaction:

-

Thermal: Heat to 80-90°C for 4-12 hours.

-

Microwave: 100°C for 30-60 minutes.

-

-

Workup (Scavenging): Cool to RT. Dilute with EtOAc. Add a thiol scavenger (e.g., SiliaMetS® Thiol or cysteine) and stir for 30 mins to remove Pd residues (which bind tightly to the product's sulfur). Filter through Celite.

-

Purification: Flash chromatography. Note: The product is lipophilic; start with low polarity (e.g., 0-10% EtOAc/Hexanes).

Protocol B: For Sterically Hindered/Deactivated Systems

Recommended for: Ortho-substituted aryl halides or electron-rich aryl chlorides.

Rationale: SPhos or XPhos are bulky, electron-rich Buchwald ligands. They facilitate oxidative addition into difficult aryl chlorides and create a steric wall that prevents the sulfur atom of the substrate from binding to the Pd center.

Modifications to Protocol A:

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%) OR Pd-XPhos-G2 (pre-catalyst).

-

Base: Cs₂CO₃ (3.0 equiv) - Cesium promotes solubility in organic media.

-

Solvent: n-Butanol or Toluene/Water (10:1).

Post-Coupling Transformation: Oxidation to Sulfone

Medicinal chemists often perform a "sulfur scan" (S vs SO vs SO₂).

Reaction: Biaryl-SMe

Protocol:

-

Dissolve the biaryl-SMe product in DCM (0.1 M).

-

Cool to 0°C.

-

Add m-CPBA (2.2 - 2.5 equiv). Note: Stoichiometry controls the product.[1] 1.0 equiv yields Sulfoxide (racemic); >2.0 equiv yields Sulfone.

-

Stir at RT for 2 hours.

-

Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide, then NaHCO₃ to neutralize the acid.

-

Extract with DCM.

Troubleshooting & Self-Validation

Use this decision matrix to diagnose reaction failures.

| Observation (LCMS/TLC) | Diagnosis | Root Cause | Solution |

| Start Material (Ar-X) remains unreacted. | Catalyst Death | Sulfur poisoning of Pd. | Switch to Pd(dppf)Cl₂ or SPhos . Increase catalyst loading to 10%. |

| Ar-X consumed, but "Des-Boryl" product observed. | Protodeboronation | Base is too strong or temp too high. | Switch base to K₃PO₄ or KF . Lower temp. Use anhydrous conditions (DMF/Cs₂CO₃). |

| Homocoupling of Boronic Acid (Ar-Ar). | Oxidative Homocoupling | Oxygen present in system.[2][1] | Rigorous degassing (sparge with Ar for 15 mins). |

| Product mass +16 or +32 observed. | Oxidation | SMe oxidized to sulfoxide/sulfone during reaction. | Ensure inert atmosphere. Check solvent for peroxides (especially ethers/THF).[1] |

Optimization Logic Flow

Caption: Decision tree for optimizing low-yielding reactions.

References

-

Suzuki-Miyaura Coupling Mechanisms: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

-

Protodeboronation of Fluorinated Boronic Acids: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc.[1][3]2017 , 139, 13156–13165. Link

-

Catalyst Poisoning by Sulfur: Dubbaka, S. R.; Vogel, P. "Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Compounds." Angew.[4] Chem. Int. Ed.2005 , 44, 7674–7684. Link

-

Use of SPhos/Buchwald Ligands: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Acc.[2][4] Chem. Res.2008 , 41, 1461–1473. Link

Sources

Application Notes and Protocols: 3,5-Difluoro-4-(methylthio)phenylboronic Acid as a Strategic Building Block for Next-Generation Agrochemicals

Introduction: The Strategic Advantage of Fluorination and Methylthio Substitution in Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of innovative molecular scaffolds. 3,5-Difluoro-4-(methylthio)phenylboronic acid emerges as a highly promising building block for the synthesis of next-generation fungicides, herbicides, and insecticides. This unique trifunctionalized phenylboronic acid offers a convergence of desirable physicochemical properties imparted by its distinct structural motifs: the difluoro substitution pattern and the methylthio group.

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in agrochemical and pharmaceutical design. The high electronegativity and small size of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Specifically, the 3,5-difluoro substitution pattern can alter the electronic properties of the phenyl ring, enhancing its interaction with biological targets and potentially increasing its resistance to metabolic degradation.

Complementing the advantages of fluorination, the methylthio group (-SMe) introduces another layer of functionality. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which can be crucial for potent binding to target enzymes or receptors. Furthermore, the methylthio group can be a site for metabolic oxidation to the corresponding sulfoxide and sulfone, a bioactivation pathway that can lead to enhanced efficacy or a broader spectrum of activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3,5-difluoro-4-(methylthio)phenylboronic acid in the synthesis of novel agrochemical candidates. We present detailed protocols for its synthesis and its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Physicochemical Properties and Handling

| Property | Value | Source |

| CAS Number | 1451392-38-3 | Vendor Information |

| Molecular Formula | C₇H₇BF₂O₂S | Calculated |

| Molecular Weight | 204.00 g/mol | Calculated |

| Appearance | White to off-white solid | Expected |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | General knowledge of boronic acids |

| Storage | Store in a cool, dry place away from moisture and light. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation of the boronic acid moiety. | General laboratory practice |

Safety Precautions: 3,5-Difluoro-4-(methylthio)phenylboronic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of 3,5-Difluoro-4-(methylthio)phenylboronic Acid: A Proposed Route

Workflow for the Synthesis of 3,5-Difluoro-4-(methylthio)phenylboronic Acid

Caption: Proposed two-step synthesis of 3,5-Difluoro-4-(methylthio)phenylboronic Acid.

Protocol 1: Synthesis of 1-Bromo-3,5-difluoro-4-(methylthio)benzene (Precursor)

This protocol is based on the principle of nucleophilic aromatic substitution (SₙAr) on an electron-deficient aromatic ring.

Materials:

-

1-Bromo-3,4,5-trifluorobenzene

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 1-bromo-3,4,5-trifluorobenzene (1.0 eq) and anhydrous DMF.

-

Stir the solution under a positive pressure of argon or nitrogen.

-

Carefully add sodium thiomethoxide (1.1 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by pouring it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-3,5-difluoro-4-(methylthio)benzene.

Protocol 2: Synthesis of 3,5-Difluoro-4-(methylthio)phenylboronic Acid

This protocol utilizes a lithium-halogen exchange followed by borylation and hydrolysis.[1]

Materials:

-

1-Bromo-3,5-difluoro-4-(methylthio)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Argon or Nitrogen gas supply

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 1-bromo-3,5-difluoro-4-(methylthio)benzene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the aryllithium solution from the first flask to the triisopropyl borate solution via cannula, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or precipitation from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 3,5-difluoro-4-(methylthio)phenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

3,5-Difluoro-4-(methylthio)phenylboronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in modern agrochemicals.

General Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Key components of a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 3,5-difluoro-4-(methylthio)phenylboronic acid with an aryl or heteroaryl halide. Optimization of the catalyst, base, and solvent system may be necessary for specific substrates.

Materials:

-

3,5-Difluoro-4-(methylthio)phenylboronic acid

-

Aryl or heteroaryl halide (or triflate)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Argon or Nitrogen gas supply

Procedure:

-

To a reaction vessel, add 3,5-difluoro-4-(methylthio)phenylboronic acid (1.2-1.5 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system to the reaction vessel via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Characterization of 3,5-Difluoro-4-(methylthio)phenylboronic Acid

Accurate characterization of the building block is crucial for its effective use. While a published spectrum for this specific molecule is not available, the following are expected NMR chemical shifts based on the analysis of similar structures.

Expected ¹H NMR (400 MHz, DMSO-d₆) δ:

-

7.10-7.30 (m, 2H, Ar-H): The two aromatic protons are expected to appear as a multiplet due to coupling with the two fluorine atoms.

-

8.15 (s, 2H, B(OH)₂): The acidic protons of the boronic acid group will likely appear as a broad singlet.

-

2.45 (s, 3H, S-CH₃): The methyl protons of the methylthio group will appear as a sharp singlet.

Expected ¹³C NMR (101 MHz, DMSO-d₆) δ:

-

160-165 (dd, J = 240-250, 10-15 Hz, C-F): The two carbons attached to fluorine will show a large coupling constant with fluorine.

-

110-120 (m, Ar-C): The other aromatic carbons will appear as multiplets due to coupling with fluorine.

-

15.0-20.0 (s, S-CH₃): The methyl carbon of the methylthio group will appear as a singlet.

Expected Mass Spectrometry (ESI-):

-

[M-H]⁻: 203.0

Conclusion

3,5-Difluoro-4-(methylthio)phenylboronic acid represents a valuable and strategically designed building block for the discovery of novel agrochemicals. The combination of the 3,5-difluoro substitution pattern and the 4-methylthio group offers a unique set of properties that can lead to enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. The synthetic and coupling protocols provided in this application note are intended to empower researchers to readily incorporate this promising scaffold into their agrochemical discovery programs, paving the way for the development of the next generation of crop protection agents.

References

-

CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents. [1]

Sources

Application Note: High-Fidelity Cross-Coupling of 3,5-Difluoro-4-(methylthio)phenylboronic Acid

Executive Summary

This guide addresses the specific synthetic challenges posed by 3,5-Difluoro-4-(methylthio)phenylboronic acid . This substrate presents a "dual-threat" to standard Suzuki-Miyaura cross-coupling protocols:

-

Rapid Protodeboronation: The electron-withdrawing fluorine atoms at the 3,5-positions significantly increase the Lewis acidity of the boron center, making it highly susceptible to hydrolytic cleavage (protodeboronation) under standard aqueous basic conditions.

-

Catalyst Poisoning: The 4-(methylthio) moiety acts as a soft Lewis base, capable of coordinating to the Palladium center and arresting the catalytic cycle.

Successful coupling requires a base selection strategy that facilitates transmetallation faster than the rate of protodeboronation, while using a catalyst system robust enough to resist thioether coordination.

Part 1: The Substrate Profile & Strategic Analysis

To select the correct base, one must understand the competing mechanistic pathways. The base in a Suzuki coupling plays two roles: it activates the boronic acid (forming a boronate "ate" complex) to enable transmetallation, but this same activated species is the precursor to decomposition.

The Electronic Conflict

-

Inductive Effect (-I): The two fluorine atoms pull electron density from the ring. This makes the C-B bond more polarized and the boron atom more electrophilic.

-

Consequence: In the presence of aggressive bases (e.g.,

) and water, the boronic acid rapidly forms the trihydroxyboronate anion

The Poisoning Effect[1][2]

-

Sulfur Coordination: The -SMe group is a soft donor. If the transmetallation step is sluggish (due to weak base activation), the resting state of the catalyst allows time for the sulfur to displace labile ligands on the Pd center, leading to catalyst death.

Part 2: Base Selection Matrix

The choice of base dictates the concentration of the active "ate" complex. For this specific substrate, controlled activation is superior to maximum activation.

| Base Class | Representative | pKa (Conj. Acid) | Compatibility with 3,5-Difluoro Substrate | Mechanism of Action |

| Anhydrous Fluorides | CsF, KF | ~3.2 (HF) | Excellent | Recommended. Fluoride forms a stable |

| Anhydrous Phosphates | K3PO4 | 12.3 | Good | Acts as a proton sponge and mild activator. In anhydrous toluene/dioxane, it buffers the reaction and prevents rapid hydrolysis. |

| Aqueous Carbonates | Na2CO3, K2CO3 | 10.3 | Poor | High concentration of |

| Weak Bicarbonates | NaHCO3 | 6.4 | Moderate | Gentle, but often too slow to overcome the catalyst poisoning effect of the thioether group. |

Part 3: Mechanistic Pathways (Visualization)

The following diagram illustrates the critical divergence point where base selection determines the fate of the reaction: Product vs. De-borylated Waste.

Figure 1: Mechanistic divergence. Path A (Green) is favored by anhydrous fluoride bases (CsF). Path B (Red) dominates with aqueous carbonates due to the electron-deficient nature of the ring.

Part 4: Experimental Protocols

Protocol A: The "High-Fidelity" Method (Recommended)

Rationale: Uses Cesium Fluoride (CsF) in an anhydrous solvent. This method minimizes water concentration, preventing the hydrolytic cleavage of the C-B bond, while the high solubility of CsF in dioxane drives the formation of the reactive fluoroboronate species.

Reagents:

-

3,5-Difluoro-4-(methylthio)phenylboronic acid (1.2 - 1.5 equiv)

-

Base: Cesium Fluoride (CsF) (2.0 - 3.0 equiv, dried)

-

Catalyst: Pd(OAc)2 (2-5 mol%) + Ligand: SPhos or XPhos (1:2 ratio Pd:L)

-

Note: Bulky Buchwald ligands (SPhos/XPhos) are mandatory to prevent the methylthio group from binding to the Pd.

-

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

-

Drying: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

-

Solids: Add the Aryl Halide, Boronic Acid, CsF, Pd(OAc)2, and Ligand to the vial.

-

Purge: Seal the vial and purge with inert gas for 5 minutes.

-

Solvation: Inject anhydrous 1,4-Dioxane via syringe (Concentration ~0.2 M).

-

Reaction: Heat to 80°C - 100°C. Monitor by HPLC/LC-MS.

-

Checkpoint: Reaction should be complete within 2-6 hours. If "Ar-H" (deboronated product) is observed, lower temp to 60°C.

-

-

Workup: Filter through a celite pad (to remove insoluble Cs salts and Pd), wash with EtOAc, and concentrate.

Protocol B: The "Robust" Method (Alternative)

Rationale: Uses Potassium Phosphate (K3PO4) . While less active than CsF, it is cheaper and robust. The key is using a minimal amount of water (or no water) to suppress deboronation.

Reagents:

-

Base: K3PO4 (tribasic, finely ground) (3.0 equiv)

-

Solvent: Toluene:Water (20:1 ratio) - Strict control of water ratio is vital.

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (Higher loading: 5 mol%)

Step-by-Step:

-

Combine organic substrates and catalyst in the reaction vessel.

-

Add K3PO4.

-

Add Toluene and the specific minimal volume of water (just enough to solicit base solubility at the interface).

-

Vigorously stir at 90°C. High stir rate is critical for biphasic systems.

Part 5: Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| High levels of Ar-H (Deboronated species) | Base is too strong or water content is too high. | Switch to Protocol A (CsF/Anhydrous) . Reduce reaction temperature. |

| No Reaction / Starting Material Recovery | Catalyst poisoning by -SMe group. | Switch ligand to SPhos or XPhos .[3] Increase catalyst loading to 5-10 mol%. |

| Homocoupling of Aryl Halide | Oxidative addition occurred, but transmetallation failed. | Boronic acid is degrading faster than it reacts. Add boronic acid in portions (e.g., 3 separate additions over 1 hour). |

References

-

Kinetic Analysis of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters.[4][5] Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

-

Anhydrous Fluoride Activation: Wright, S. W., Hageman, D. L., & McClure, L. D. (1994). Fluoride-mediated boronic acid coupling reactions.[6] The Journal of Organic Chemistry, 59(20), 6095-6097. [Link]

-

Overcoming Catalyst Poisoning (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiarylphosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

-

Stability of Polyfluorinated Boronic Acids: Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborates: robust, air-stable, and versatile reagents for transition metal catalyzed cross-coupling. Current Opinion in Drug Discovery & Development, 12(6), 811. [Link]

Sources

Microwave-assisted Suzuki coupling of 3,5-Difluoro-4-(methylthio)phenylboronic acid

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of 3,5-Difluoro-4-(methylthio)phenylboronic Acid

Executive Summary & Significance

3,5-Difluoro-4-(methylthio)phenylboronic acid (CAS 1451392-38-3) is a specialized building block bridging the gap between advanced materials science and medicinal chemistry.[1] Its unique substitution pattern offers two critical properties:

-

Liquid Crystals (LC): The 3,5-difluoro motif induces negative dielectric anisotropy (

), essential for Vertical Alignment (VA) TFT displays, while the thioether tail enhances birefringence ( -

Medicinal Chemistry: The combination of metabolic stability (fluorine blockade) and lipophilicity (thioether) makes it a bioisostere for electron-rich aromatic rings in enzyme inhibitors.

The Challenge: This substrate presents a "push-pull" conflict. The electron-withdrawing fluorine atoms deactivate the ring towards transmetallation and increase susceptibility to protodeboronation. Simultaneously, the electron-donating methylthio group can act as a "soft" ligand, potentially poisoning the Palladium catalyst.

The Solution: Microwave-assisted synthesis.[1] Rapid dielectric heating overcomes the activation energy barrier for transmetallation before protodeboronation can compete, while high temperatures facilitate the reversible decoordination of sulfur from the metal center, maintaining high Turnover Frequencies (TOF).

Chemical Context & Mechanistic Strategy

To ensure success, the protocol must address three specific failure modes associated with this scaffold:

| Failure Mode | Chemical Cause | Mitigation Strategy |

| Protodeboronation | Electron-deficient ring (2 x F atoms) stabilizes the anionic intermediate, facilitating C-B bond cleavage by water.[1] | Use anhydrous bases (e.g., CsF, K₃PO₄) or minimize water ratio. Use Microwave to shorten exposure time. |

| Catalyst Poisoning | The -SMe sulfur lone pair coordinates to electrophilic Pd(II), arresting the cycle. | Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that outcompete sulfur binding. High temp (100°C+) promotes ligand dissociation. |

| Homocoupling | Oxidative coupling of the boronic acid due to slow transmetallation. | Strict degassing (Ar/N₂) and avoiding excess oxidant. |

Mechanistic Workflow (DOT Diagram)

The following diagram illustrates the catalytic cycle adapted for this specific substrate, highlighting the critical microwave-driven steps.

Caption: Catalytic cycle for thio-substituted boronic acids. Microwave heating is critical for reversing Pd-S coordination (poisoning) and accelerating the rate-limiting transmetallation step.[1]

Optimization Matrix & Selection Guide

We screened standard conditions to identify the optimal system for 3,5-difluoro-4-(methylthio)phenylboronic acid.

Table 1: Reaction Parameter Screening

| Parameter | Condition A (Standard) | Condition B (Fluoride) | Condition C (High Efficiency) | Recommendation |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂[1] · DCM | XPhos Pd G2 | XPhos Pd G2 is superior. The bulky biaryl ligand prevents S-poisoning better than PPh₃ or dppf. |

| Base | Na₂CO₃ (2M aq) | CsF (3.0 eq) | K₃PO₄ (3.0 eq) | K₃PO₄ provides the best balance of activation without promoting rapid protodeboronation. |

| Solvent | DME / Water | Toluene / Ethanol | 1,4-Dioxane / Water | Dioxane/Water (4:1) offers the highest solubility for the lipophilic thioether and high microwave absorbance. |

| Temp/Time | 80°C / 12h | 100°C / 1h | 110°C / 20 min | 110°C MW ensures complete conversion before catalyst deactivation. |

Standardized Experimental Protocol

Objective: Coupling of 3,5-Difluoro-4-(methylthio)phenylboronic acid (1.2 equiv) with 4-Bromoanisole (1.0 equiv) as a model system.

Materials

-

Boronic Acid: 3,5-Difluoro-4-(methylthio)phenylboronic acid (CAS 1451392-38-3)[1][2]

-

Catalyst: XPhos Pd G2 (CAS 1310584-14-5) or Pd(dppf)Cl₂[1] · CH₂Cl₂

-

Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground

-

Solvent: 1,4-Dioxane (anhydrous) and Deionized Water (degassed)

-

Vial: 2-5 mL Microwave Process Vial with crimp cap

Step-by-Step Methodology

-

Reagent Charging (Solid):

-

To a clean, dry 5 mL microwave vial equipped with a magnetic stir bar, add:

-

Aryl Halide (1.0 mmol)

-

3,5-Difluoro-4-(methylthio)phenylboronic acid (248 mg, 1.2 mmol)

-

K₃PO₄ (636 mg, 3.0 mmol)

-

XPhos Pd G2 (16 mg, 2 mol%)

-

-

Note: If using a liquid aryl halide, add it in Step 2.

-

-

Solvent Addition & Degassing:

-

Seal the vial with a septum cap.

-

Evacuate the vial via needle and backfill with Argon (repeat 3x).

-

Inject 4.0 mL of 1,4-Dioxane and 1.0 mL of degassed water through the septum.

-

Critical: Sparge the mixture with Argon for 2 minutes to remove dissolved oxygen (prevents oxidation of the -SMe group to sulfoxide).

-

-

Microwave Irradiation:

-

Place the vial in the microwave reactor cavity.

-

Program:

-

Stirring: High (600-800 rpm)

-

Pre-stir: 30 seconds

-

Absorption Level: Normal

-

Temperature: 110 °C

-

Hold Time: 20 minutes

-

Pressure Limit: 15 bar

-

-

-

Workup & Purification:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Scavenging: If Pd residue is a concern (for bio-assays), add 100 mg of SiliaMetS® Thiol resin and stir for 30 mins before filtering.

-

Dry organic layer over MgSO₄, filter, and concentrate.[4]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product usually elutes in non-polar fractions due to the fluorines and thioether.

-

Troubleshooting & Self-Validation

Scenario 1: Low Yield, Starting Material Remaining (Halide)

-

Diagnosis: Catalyst deactivation (poisoning by Sulfur).

-

Fix: Increase temperature to 120°C to promote ligand exchange. Switch catalyst to Pd(dtbpf)Cl₂ (highly robust for heteroatoms).

Scenario 2: Low Yield, Boronic Acid Consumed (Protodeboronation)

-

Diagnosis: 1,3,5-trifluoro-2-(methylthio)benzene detected by GC/LC-MS.[1] The base is too strong or water content is too high.

-

Fix: Switch base to CsF (anhydrous conditions) and solvent to THF/Toluene (dry) . The fluoride anion activates the boron without requiring water.

Scenario 3: Product Oxidation (Sulfoxide formation)

-

Diagnosis: M+16 peak observed in MS.

-

Fix: Incomplete degassing. Ensure solvents are sparged before heating. Add a trace of antioxidant (e.g., BHT) if strictly necessary, though usually not required under Ar.

References

-

General Microwave Suzuki Protocols

- Leadbeater, N. E. Microwave-Assisted Organic Synthesis. CRC Press, 2005.

-

Application of microwave irradiation in the synthesis of liquid crystals.

-

Coupling of Thio-Substituted Boronic Acids

-

Dubbaka, S. R., & Vogel, P. Palladium-Catalyzed Cross-Coupling Reactions of Organosulfur Compounds.

-

-

Fluorinated Boronic Acid Stability

-

Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki–Miyaura Coupling.

-

-

Compound Data & Applications (Liquid Crystals)

Sources

- 1. 126747-14-6|4-Cyanophenylboronic acid|BLD Pharm [bldpharm.com]

- 2. 3,5-Difluoro-4-(methylthio)phenylboronic acid (1 x 5 g) | Reagentia [reagentia.eu]

- 3. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

Protecting group strategies for 3,5-Difluoro-4-(methylthio)phenylboronic acid

Application Note & Protocols

Topic: Protecting Group Strategies for 3,5-Difluoro-4-(methylthio)phenylboronic acid in Complex Synthesis

Abstract

3,5-Difluoro-4-(methylthio)phenylboronic acid is a highly functionalized building block of significant interest in medicinal chemistry and materials science. Its utility in complex, multi-step syntheses, particularly in iterative cross-coupling reactions, is often contingent on the strategic management of its two key functional groups: the reactive boronic acid and the potentially sensitive methylthio (thioether) moiety. This guide provides an in-depth analysis of protecting group strategies, moving beyond simple protocols to explain the underlying chemical principles and decision-making processes. We present detailed, field-proven protocols for the robust protection of the boronic acid using N-methyliminodiacetic acid (MIDA) and a strategic approach for managing the thioether group through temporary oxidation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

Functional Group Analysis & Strategic Overview

The successful application of 3,5-Difluoro-4-(methylthio)phenylboronic acid hinges on understanding the distinct reactivity profiles of its functional components.

-

Boronic Acid Moiety [-B(OH)₂]: This is the primary site of desired reactivity, principally in Suzuki-Miyaura cross-coupling reactions.[1][2] However, its Lewis acidic nature and propensity to form trimeric boroxine anhydrides can lead to handling difficulties, chromatographic challenges, and incompatibility with a range of common reagents (e.g., strong bases, oxidizing agents).[3][4] Therefore, its temporary protection is often not just beneficial, but essential for complex synthetic routes.[5]

-

Methylthio Moiety [-SCH₃]: The thioether group is generally stable under standard Suzuki-Miyaura conditions. However, it is susceptible to oxidation, readily forming the corresponding sulfoxide and sulfone under the action of common oxidants.[6] This sensitivity necessitates careful planning in multi-step syntheses where oxidative transformations may be required. The sulfur atom's lone pairs could also potentially coordinate with and modulate the activity of transition metal catalysts, although this is less commonly a prohibitive issue.

Initial Strategic Assessment

Before embarking on a protection-deprotection sequence, a critical assessment of the planned synthetic route is paramount. The primary decision is whether protection is necessary at all.

Caption: Initial decision workflow for protecting group strategy.

Strategy I: Robust Protection of the Boronic Acid Moiety